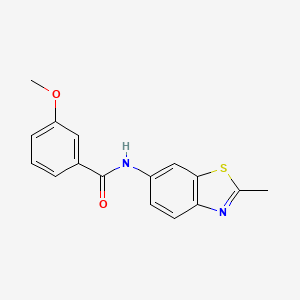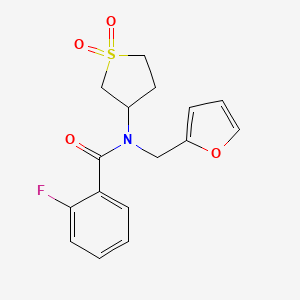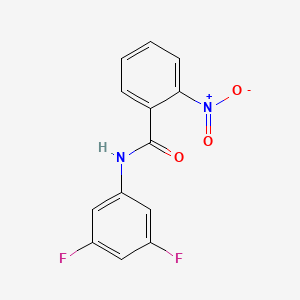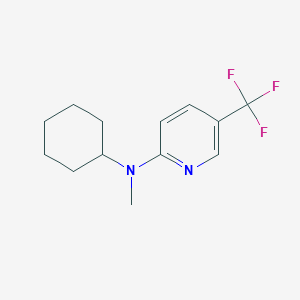![molecular formula C17H18N2O4S B4242672 ethyl N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamate](/img/structure/B4242672.png)
ethyl N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamate
Descripción general
Descripción
Ethyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
The synthesis of ethyl N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamate involves multiple steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride to form the sulfonyl indole intermediate. This intermediate is then reacted with ethyl carbamate under specific conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to improve yield and purity, using catalysts and controlled environments to ensure consistency and scalability .
Análisis De Reacciones Químicas
Ethyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Ethyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Exhibits significant antiviral properties.
The uniqueness of ethyl N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamate lies in its specific structural features and the resulting biological activities, which may differ from other similar compounds .
Propiedades
IUPAC Name |
ethyl N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-23-17(20)18-14-7-9-15(10-8-14)24(21,22)19-12-11-13-5-3-4-6-16(13)19/h3-10H,2,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKOEQPATUMXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chloro-5-ethoxy-4-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B4242590.png)
![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)-2,2,2-trifluoroacetamide](/img/structure/B4242602.png)
![2-(benzenesulfonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4242605.png)
![4-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}benzyl)morpholine](/img/structure/B4242609.png)
![2-{[4-(2-hydroxy-2-phenylethoxy)-3-methoxybenzyl]amino}-1-butanol hydrochloride](/img/structure/B4242618.png)
![2,5-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4242623.png)
![{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4242624.png)


![2-[4-(2-methylphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4242642.png)

![3-Benzofuranacetamide, 5-chloro-4,6-dimethyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B4242651.png)
![N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE](/img/structure/B4242659.png)

